(2-Chloro-pyridin-3-yl)-cyclopropylmethyl-amine
Description
(2-Chloro-pyridin-3-yl)-cyclopropylmethyl-amine is a heterocyclic amine featuring a pyridine ring substituted with a chlorine atom at the 3-position and a cyclopropylmethylamine group at the 2-position. Its molecular formula is C₉H₁₁ClN₂ (MW: 182.65 g/mol), with CAS number 1155017-73-4 and MDL identifier MFCD12121147 . This compound is synthesized via nucleophilic substitution or coupling reactions, often involving transition metal catalysts like copper(I) bromide and cesium carbonate under mild conditions (e.g., 35°C in DMSO) . Its applications span pharmaceutical intermediates and agrochemical research due to the pharmacophoric pyridine and strained cyclopropane moieties.
Properties
IUPAC Name |
2-chloro-N-(cyclopropylmethyl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2/c10-9-8(2-1-5-11-9)12-6-7-3-4-7/h1-2,5,7,12H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLPHGLCHCUBEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=C(N=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-pyridin-3-yl)-cyclopropylmethyl-amine typically involves the reaction of 2-chloro-3-pyridinamine with cyclopropylmethylamine under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-pyridin-3-yl)-cyclopropylmethyl-amine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydride, potassium carbonate, or other strong bases are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
Nucleophilic substitution: Substituted pyridine derivatives.
Oxidation: Nitroso or nitro derivatives.
Reduction: Piperidine derivatives.
Scientific Research Applications
(2-Chloro-pyridin-3-yl)-cyclopropylmethyl-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2-Chloro-pyridin-3-yl)-cyclopropylmethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Positional Isomers: Chlorine Substitution on Pyridine
The position of the chlorine atom on the pyridine ring significantly impacts physicochemical properties and reactivity:
- (2-Chloropyridin-4-yl)-cyclopropylmethylamine (CAS: 1549879-83-5) shares the same molecular formula (C₉H₁₁ClN₂) and weight (182.65 g/mol) as the target compound but differs in chlorine placement (4-position vs. 3-position). This positional isomerism may alter electronic effects, solubility, and binding affinity in biological systems .
| Property | (2-Cl-pyridin-3-yl)-cyclopropylmethyl-amine | (2-Cl-pyridin-4-yl)-cyclopropylmethylamine |
|---|---|---|
| CAS Number | 1155017-73-4 | 1549879-83-5 |
| Chlorine Position | 3-position | 4-position |
| MDL Number | MFCD12121147 | MFCD23924449 |
Heterocyclic Variations: Pyridine vs. Pyrimidine and Pyrazole
Replacing pyridine with other heterocycles introduces distinct steric and electronic profiles:
- The isopropyl group offers less steric hindrance than cyclopropylmethyl .
- N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (CAS: N/A) incorporates a pyrazole ring, enhancing planarity and π-stacking capability. This compound has a melting point of 104.0–107.0°C and a higher molecular weight (241.3 g/mol) due to the pyrazole moiety .
Substituent Variations: Cyclopropylmethyl vs. Cyclohexylmethyl
The cyclopropyl group’s high ring strain increases reactivity and conformational rigidity compared to bulkier substituents:
- (2-Chloropyridin-3-yl)-cyclohexylmethyl-amine (CAS: 906371-81-1) replaces cyclopropyl with cyclohexyl, reducing strain but increasing lipophilicity. This may enhance membrane permeability but reduce metabolic stability .
| Substituent | Cyclopropylmethyl | Cyclohexylmethyl |
|---|---|---|
| Ring Strain | High | Low |
| Lipophilicity (logP) | Moderate | High |
| Synthetic Yield | ~17.9% | Not reported |
Functional Group Variations: Amine vs. Amide
Replacing the amine group with an amide alters hydrogen-bonding capacity and stability:
- N-(4-Chloropyridin-2-yl)cyclopropanecarboxamide (CAS: 583052-73-7) contains a carboxamide group instead of an amine. This substitution reduces basicity and increases hydrolytic stability, making it more suitable for prolonged storage .
Biological Activity
(2-Chloro-pyridin-3-yl)-cyclopropylmethyl-amine is a compound of significant interest due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in medicine and agriculture, supported by data tables and recent research findings.
Chemical Structure and Properties
The compound features a pyridine ring with a chlorine substituent at the 2-position and a cyclopropylmethyl amine side chain. This structural configuration is crucial for its biological activity.
- Molecular Formula : C₉H₁₀ClN
- Molecular Weight : 171.64 g/mol
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Recent studies have highlighted its potential as an anticancer agent:
- Mechanism : Induces apoptosis in cancer cells through the activation of caspase pathways.
- Cell Types Affected : Effective against various cancer types, including breast (MDA-MB-231), lung, prostate, and liver cancers.
| Study | Cell Line | Concentration | Effect |
|---|---|---|---|
| MDA-MB-231 | 1.0 μM | Increased apoptosis markers | |
| A375 | 10 μM | Inhibition of tumor growth by 73.9% |
Antimicrobial Properties
This compound has shown promise as an antimicrobial agent:
- Inhibition Studies : Demonstrated effective inhibition against a range of bacteria and fungi.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
| C. albicans | 14 |
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties:
- COX Inhibition : Exhibited selective COX-2 inhibitory activity with a selectivity index indicating potential for treating inflammatory diseases without significant gastrointestinal toxicity.
The biological activity of this compound can be attributed to its interactions with specific molecular targets:
- Apoptosis Induction : The compound enhances caspase activity, leading to programmed cell death in cancer cells.
- Antimicrobial Action : It disrupts bacterial cell membranes or inhibits essential metabolic pathways.
- Anti-inflammatory Activity : Interaction with COX enzymes modulates inflammatory responses.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Aldehyde group | Anticancer, antimicrobial, anti-inflammatory |
| 1,5-Dimethyl-4-(trifluoromethyl)-1H-pyrazole | Trifluoromethyl group | Anticancer, less effective than the target compound |
| N-Methyl-N-(5-piperidin-1-yl-2-furyl)methylamine | Piperidine and furan rings | Antiproliferative effects |
Case Studies
Several studies have documented the biological effects of this compound:
- Anticancer Study : Treatment on MDA-MB-231 cells resulted in a significant increase in apoptosis markers at concentrations of 10 μM.
- Anti-inflammatory Research : In vivo studies demonstrated that derivatives exhibited significant reductions in edema in rat models compared to standard anti-inflammatory drugs like diclofenac.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
